
3-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis Techniques
Research on compounds structurally related to 3-(2-Fluoro-4-methoxyphenyl)-2-methylpropanoic acid has focused on understanding their chemical reactivity and developing efficient synthesis methods. For example, studies have explored the one-electron oxidation of methoxyphenyl-propanoic acids, revealing insights into the radical cations' formation and their subsequent reactions, such as decarboxylation and fragmentation, which are influenced by structural effects and pH levels (Bietti & Capone, 2008). Additionally, research into the synthesis and reactions of hydroxy-oxo-methoxyphenyl-butenic acid esters has led to the development of novel compounds through reactions with various agents, showcasing the potential for creating diverse chemical entities with unique properties (Pimenova et al., 2003).
Fluorinated Compound Synthesis
The synthesis of fluorinated heterocyclic compounds has been enhanced by using 2-fluoroacrylic building blocks, demonstrating the versatility of such precursors in creating fluorine-containing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This approach highlights the significance of fluorinated compounds in medicinal chemistry and material science due to their unique reactivity and properties (Shi et al., 1996).
Advanced Material Synthesis
Research on 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole illustrates the intricate synthesis processes involved in creating advanced materials, potentially for agricultural or pharmaceutical applications. The multi-step synthesis process involves the transformation of anisole derivatives through various chemical reactions, culminating in the production of a compound with potential utility as an intermediate in the synthesis of herbicides (Yu, 2002).
Molecular Docking and Biological Studies
Studies on β-hydroxy-β-arylpropanoic acids, structurally similar to nonsteroidal anti-inflammatory drugs (NSAIDs), have explored their synthesis, anti-inflammatory activity, and molecular docking to identify potential COX-2 inhibitors. These compounds, including various diastereomeric hydroxy-arylpropanoic acids, have shown significant anti-inflammatory activity, comparable to ibuprofen, without causing significant gastric lesions, indicating their potential as safer NSAID alternatives (Dilber et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-fluoro-4-methoxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(11(13)14)5-8-3-4-9(15-2)6-10(8)12/h3-4,6-7H,5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYZPYWEIIGXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)OC)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-2-((S)-2-amino-3-phenyl-propionylamino)-6-{[(4-methoxy-phenyl)-diphenyl-methyl]-amino}-hexanoic acid (4-hydroxymethyl-phenyl)-amide](/img/structure/B3106658.png)
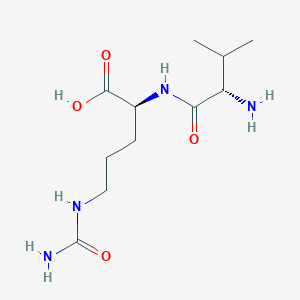
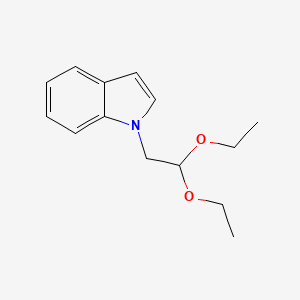
![[(2R)-5,5-dimethyloxolan-2-yl]methanol](/img/structure/B3106680.png)

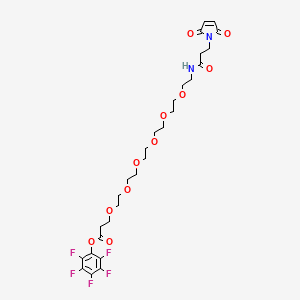
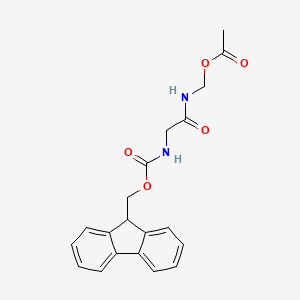
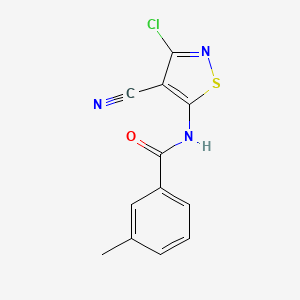

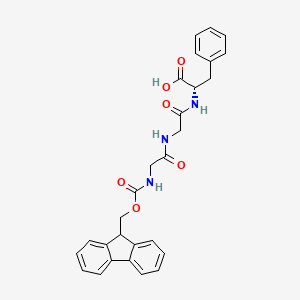



![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)